molecular formula C12H12N2O3 B7769422 5-Methoxy-3-(2-nitro-cis-propenyl)-indole CAS No. 50526-21-1

5-Methoxy-3-(2-nitro-cis-propenyl)-indole

Cat. No.: B7769422
CAS No.: 50526-21-1
M. Wt: 232.23 g/mol
InChI Key: NOHVRMCHFYSQID-VMPITWQZSA-N
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Description

5-Methoxy-3-(2-nitro-cis-propenyl)-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound, in particular, features a methoxy group at the 5-position and a nitro-cis-propenyl group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-nitro-cis-propenyl)-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole or a substituted indole.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Nitro-cis-propenyl Group Introduction: The nitro-cis-propenyl group can be introduced via a nitration reaction followed by a Wittig reaction to form the cis-propenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the nitro-cis-propenyl group.

    Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated indoles or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-nitro-cis-propenyl)-indole depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the nitro-cis-propenyl group but shares the methoxy substitution.

    3-Nitroindole: Lacks the methoxy group but has a nitro group at the 3-position.

    3-(2-Nitro-cis-propenyl)indole: Lacks the methoxy group but has the nitro-cis-propenyl group.

Uniqueness

5-Methoxy-3-(2-nitro-cis-propenyl)-indole is unique due to the combination of both the methoxy and nitro-cis-propenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-methoxy-3-[(E)-2-nitroprop-1-enyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-7,13H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHVRMCHFYSQID-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CNC2=C1C=C(C=C2)OC)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345993
Record name 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50526-21-1
Record name 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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